

# An In-depth Technical Guide to 1-Bromo-2,4-dimethylpentane

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-Bromo-2,4-dimethylpentane

Cat. No.: B1290249

[Get Quote](#)

This guide provides a comprehensive technical overview of **1-bromo-2,4-dimethylpentane**, a valuable alkyl halide intermediate in organic synthesis. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can apply this knowledge effectively and safely in their work.

## Introduction and Molecular Overview

**1-Bromo-2,4-dimethylpentane** ( $C_7H_{15}Br$ ) is a branched-chain primary alkyl bromide. Its structure, featuring methyl groups at positions 2 and 4, imparts specific steric and electronic properties that influence its reactivity. While the primary nature of the carbon-bromine bond suggests susceptibility to  $S_N2$  reactions, the steric bulk in its vicinity can modulate reaction pathways and rates. This molecule serves as a key building block for introducing the 2,4-dimethylpentyl moiety into larger, more complex target structures.

Table 1: Chemical Identity and Properties

Property	Value	Source(s)
IUPAC Name	<b>1-bromo-2,4-dimethylpentane</b>	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	6570-91-8	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>15</sub> Br	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	179.10 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
Boiling Point	159.7 ± 8.0 °C at 760 mmHg	<a href="#">[3]</a> <a href="#">[5]</a>
Density	1.1 ± 0.1 g/cm <sup>3</sup>	<a href="#">[3]</a> <a href="#">[5]</a>
InChIKey	SQPLOXIDSDCSKA-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a>

| SMILES | CC(C)CC(C)CBr | [\[1\]](#)[\[6\]](#) |

## Synthesis of 1-Bromo-2,4-dimethylpentane

While the direct free-radical bromination of 2,4-dimethylpentane is a possible route, it presents significant regioselectivity challenges. Free-radical bromination is known to be highly selective for the most substituted carbon, meaning abstraction of tertiary hydrogens is vastly preferred over primary or secondary ones.[\[7\]](#)[\[8\]](#) In 2,4-dimethylpentane, this would lead to 2-bromo-2,4-dimethylpentane as a major product, making the isolation of the desired 1-bromo isomer difficult and low-yielding.[\[9\]](#)

A more efficient and regioselective synthesis involves the conversion of the corresponding primary alcohol, 2,4-dimethyl-1-pentanol, using a reagent like phosphorus tribromide (PBr<sub>3</sub>). This standard S<sub>N</sub>2 reaction reliably converts primary alcohols to primary alkyl bromides with high fidelity.

## Experimental Protocol: Synthesis from 2,4-Dimethyl-1-pentanol

This protocol describes a robust method for synthesizing **1-bromo-2,4-dimethylpentane**.

Causality: The choice of  $\text{PBr}_3$  is deliberate. It reacts with the primary alcohol to form a good leaving group ( $\text{OPBr}_2$ ), which is then displaced by the bromide ion in an  $\text{S}_\text{N}2$  fashion. This mechanism is highly effective for primary alcohols and avoids the carbocation rearrangements that can plague  $\text{S}_\text{N}1$ -type reactions. The use of an ice bath is critical to control the initial exothermic reaction between the alcohol and  $\text{PBr}_3$ .

#### Step-by-Step Methodology:

- **Setup:** Assemble a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is thoroughly dried to prevent unwanted side reactions.
- **Reagent Charging:** In the round-bottom flask, place 2,4-dimethyl-1-pentanol and anhydrous diethyl ether. Cool the flask in an ice bath.
- **Addition of  $\text{PBr}_3$ :** Dissolve phosphorus tribromide ( $\text{PBr}_3$ ) in anhydrous diethyl ether and add it to the dropping funnel. Add the  $\text{PBr}_3$  solution dropwise to the stirred, cooled alcohol solution over 30-60 minutes. Maintain the temperature below  $10^\circ\text{C}$  during the addition.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction can be gently heated to reflux to ensure completion.
- **Workup:** Cool the reaction mixture back down in an ice bath. Slowly and carefully pour the mixture over crushed ice to quench the excess  $\text{PBr}_3$ .
- **Extraction:** Transfer the mixture to a separatory funnel. The organic layer (containing the product) should be separated. Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.
- **Purification:** The crude product should be purified by fractional distillation under reduced pressure to yield pure **1-bromo-2,4-dimethylpentane**.

## Structural Elucidation via Spectroscopy

Confirming the identity and purity of the synthesized product is paramount. The following tables outline the expected spectroscopic data for **1-bromo-2,4-dimethylpentane** based on its structure.

Table 2: Expected  $^1\text{H}$  NMR Data ( $\text{CDCl}_3$ , 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~3.40	d, $J \approx 6.5$ Hz	2H	-CH <sub>2</sub> -Br	<b>Protons on the carbon directly attached to the electronegative bromine are significantly deshielded. They are split by the adjacent CH proton.</b>
~1.85	m	1H	-CH(CH <sub>3</sub> )-	Methine proton adjacent to the CH <sub>2</sub> Br group.
~1.50	m	1H	-CH(CH <sub>3</sub> ) <sub>2</sub>	Methine proton of the isobutyl group.
~1.20	m	2H	-CH <sub>2</sub> -	Methylene protons between the two chiral centers.
~0.90	d, $J \approx 6.5$ Hz	6H	-CH(CH <sub>3</sub> ) <sub>2</sub>	Diastereotopic methyl groups of the isobutyl moiety, appearing as a doublet due to splitting by the adjacent methine proton.

| ~0.88 | d,  $J \approx 6.5$  Hz | 3H | -CH(CH<sub>3</sub>)- | Methyl group at position 2, split by the adjacent methine proton. |

Table 3: Expected <sup>13</sup>C NMR Data (CDCl<sub>3</sub>, 100 MHz)

Chemical Shift (δ, ppm)	Assignment	Rationale
~40-45	-CH <sub>2</sub> -Br	Carbon attached to bromine is shifted downfield.
~35-40	-CH(CH <sub>3</sub> )-	Methine carbon at position 2.
~25-30	-CH(CH <sub>3</sub> ) <sub>2</sub>	Methine carbon at position 4.
~45-50	-CH <sub>2</sub> -	Methylene carbon at position 3.
~20-25	-CH(CH <sub>3</sub> ) <sub>2</sub>	Methyl carbons of the isobutyl group.

| ~15-20 | -CH(CH<sub>3</sub>)- | Methyl carbon at position 2. |

Table 4: Expected IR and Mass Spectrometry Data

Spectroscopic Method	Expected Features	Rationale
IR Spectroscopy	2960-2850 $\text{cm}^{-1}$ (strong, sharp)	C-H stretching of $\text{sp}^3$ hybridized carbons.
	1470-1450 $\text{cm}^{-1}$ (medium)	C-H bending (scissoring) vibrations.
	650-550 $\text{cm}^{-1}$ (strong)	C-Br stretching, a characteristic absorption for alkyl bromides.
Mass Spectrometry (EI)	$m/z \approx 178$ & $180$	Molecular ion peaks ( $\text{M}^+$ and $\text{M}+2$ ) of nearly equal intensity, the characteristic isotopic signature of a single bromine atom ( $^{79}\text{Br}$ and $^{81}\text{Br}$ ).
	$m/z \approx 99$	Loss of Br radical ( $[\text{M}-\text{Br}]^+$ ), corresponding to the $\text{C}_7\text{H}_{15}^+$ fragment.

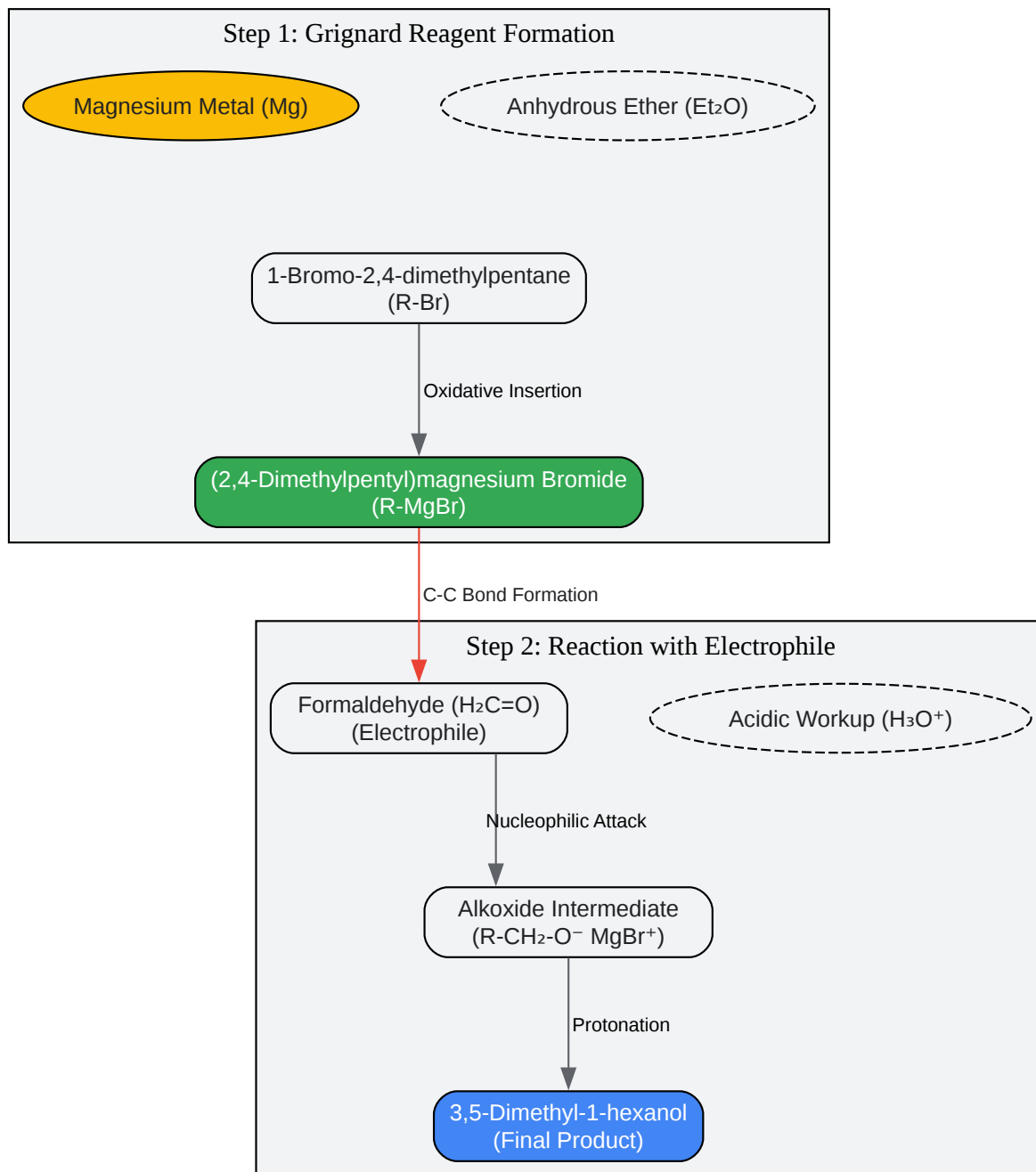
| |  $m/z \approx 57, 43$  | Common alkyl fragments (e.g., butyl, propyl cations). |

## Key Reactions: The Grignard Reagent

One of the most powerful applications of **1-bromo-2,4-dimethylpentane** is its conversion into a Grignard reagent, (2,4-dimethylpentyl)magnesium bromide. This transformation inverts the polarity of the carbon atom attached to the halogen from electrophilic to strongly nucleophilic, a concept known as "umpolung".<sup>[10]</sup> This nucleophilic carbon can then attack a wide range of electrophiles, most notably carbonyl compounds, to form new carbon-carbon bonds.<sup>[11][12][13]</sup>

## Workflow: Grignard Reagent Formation and Reaction

The diagram below illustrates the formation of the Grignard reagent and its subsequent reaction with formaldehyde to produce a primary alcohol.



[Click to download full resolution via product page](#)

Caption: Workflow for Grignard reagent synthesis and subsequent reaction.



## Experimental Protocol: Grignard Reaction

Causality: The absolute requirement for anhydrous (water-free) conditions cannot be overstated. Grignard reagents are extremely strong bases and will be instantly destroyed by even trace amounts of water or other protic sources, which act as acids.<sup>[11][13]</sup> The use of iodine or 1,2-dibromoethane is a standard technique to activate the magnesium surface, which is often coated with a passivating layer of magnesium oxide.<sup>[10]</sup>

### Step-by-Step Methodology:

- **Setup:** Assemble a three-necked, round-bottom flask equipped with a condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen.
- **Magnesium Activation:** Place magnesium turnings and a small crystal of iodine in the flask. Gently warm the flask until violet iodine vapors are observed, then cool to room temperature. This process etches the oxide layer off the magnesium.
- **Initiation:** Add a small amount of a solution of **1-bromo-2,4-dimethylpentane** in anhydrous diethyl ether or THF to the magnesium. The reaction is initiated when the solution becomes cloudy and starts to gently reflux without external heating. If it doesn't start, gentle warming may be required.
- **Addition:** Once initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a steady reflux.
- **Completion:** After the addition is complete, continue to stir the mixture (with gentle heating if necessary) until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent.
- **Reaction with Electrophile:** Cool the Grignard solution in an ice bath. Add a solution of the electrophile (e.g., an aldehyde, ketone, or ester) in anhydrous ether dropwise.
- **Quenching and Workup:** After the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride. This is a milder alternative to strong acid and helps prevent emulsions.

- Extraction and Purification: Extract the product with diethyl ether, wash the organic layer, dry it over anhydrous sulfate, and remove the solvent. Purify the final alcohol product via distillation or chromatography.

## Safety and Handling

**1-Bromo-2,4-dimethylpentane** is classified as a flammable liquid and vapor. It is also expected to cause skin and eye irritation.[1] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

## Conclusion

**1-Bromo-2,4-dimethylpentane** is a versatile chemical intermediate whose utility is primarily accessed through its conversion to a highly nucleophilic Grignard reagent. Understanding the principles of its synthesis, particularly the importance of regioselectivity, and the stringent requirements for its subsequent reactions is crucial for its successful application in research and development. This guide provides the foundational knowledge and practical protocols to enable scientists to confidently work with this compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-Bromo-2,4-dimethylpentane | C<sub>7</sub>H<sub>15</sub>Br | CID 20344599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-bromo-2,4-dimethylpentane | 6570-91-8 [sigmaaldrich.com]
- 3. 1-Bromo-2,4-dimethylpentane | CAS#:6570-91-8 | Chemsrce [chemsrc.com]
- 4. (2R)-1-bromo-2,4-dimethylpentane | C<sub>7</sub>H<sub>15</sub>Br | CID 44517869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. PubChemLite - 1-bromo-2,4-dimethylpentane (C<sub>7</sub>H<sub>15</sub>Br) [pubchemlite.lcsb.uni.lu]

- 7. scribd.com [scribd.com]
- 8. homework.study.com [homework.study.com]
- 9. Solved When 2,4-dimethylpentane is brominated at 125oC, | Chegg.com [chegg.com]
- 10. adichemistry.com [adichemistry.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. community.wvu.edu [community.wvu.edu]
- 13. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Bromo-2,4-dimethylpentane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1290249#1-bromo-2-4-dimethylpentane-literature-references]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)